molecular formula C6H7NO B044544 4-Hydroxy-2-methylpyridine CAS No. 18615-86-6

4-Hydroxy-2-methylpyridine

Cat. No. B044544
CAS RN: 18615-86-6
M. Wt: 109.13 g/mol
InChI Key: KZDSIZCJICMHJW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyridine is a compound of interest in various fields of chemistry due to its unique properties and potential applications. Its structural specificity lies in the presence of a hydroxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis, coordination chemistry, and materials science.

Synthesis Analysis

The synthesis of derivatives related to 4-Hydroxy-2-methylpyridine has been explored through various methodologies. For example, the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one through the stage of 3-hydroxy-2-methylpyridine-5-carbaldehyde highlights a method for synthesizing related compounds (Chekhun et al., 1974).

Molecular Structure Analysis

The molecular and crystal structures of derivatives have been studied extensively. For instance, studies on coordination polymers based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands under hydrothermal conditions reveal insights into the structural aspects of similar molecules (Gao et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical properties of 4-Hydroxy-2-methylpyridine derivatives have been a subject of interest. For example, the aromatic nucleophilic substitution with 4-hydroxypyridine leading to N-aryl-4(1H)-pyridones showcases the chemical reactivity of such compounds (You & Twieg, 1999).

Physical Properties Analysis

The physical properties, including conformational stability and vibrational spectral studies of hydroxypyridine derivatives, have been analyzed using density functional theory, providing a deeper understanding of their stability and structural characteristics (Balachandran et al., 2012).

Chemical Properties Analysis

The chemical properties, such as the electronic structure and reaction capacity of 2- and 4-hydroxypyridines, have been investigated to understand their reactivity patterns. This analysis is crucial for predicting the direction of aromatic substitution reactions within the hydroxypyridines series and their derivatives (Zvolinskii et al., 1972).

Scientific Research Applications

  • Protein Modification : It acts as a novel protein modifier enhancing reactivity when bound to target proteins. This property is useful in developing biological probes and therapeutics (Johnson et al., 2011).

  • Electrophoretic Separation : In electrophoresis, it is used for the separation of 2-, 3-, and 4-substituted methylpyridines. The process can be optimized using a cationic surfactant to suppress electroosmotic flow (Wren, 1991).

  • Medicinal Applications : It serves as a versatile ligand in medicinal chemistry, particularly for iron removal, imaging contrast agents, and the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).

  • Nitrogen Photochemistry : This compound is utilized in nitrogen photochemistry to produce various methylpyridines and 1,2-dipyridylethanes (Stenberg & Travecedo, 1971).

  • Iron Chelation Therapy : It has potential as an orally active chelator of iron(III), particularly in the treatment of thalassemia (Hider & Lerch, 1989).

  • Phytotoxic Products : It can be used as a lead structure for the development of more active phytotoxic products (Demuner et al., 2009).

  • Hybrid Formation Technology : Its derivatives, such as 2-hydroxy-3-cyano-4-methylpyridine, play a role in stabilizing hydrogen bonds, a key aspect in hybrid formation technology (Kucharska et al., 2010).

  • Metal Complex Formation : It forms stable complexes with Fe(III) and Pb(II), showing improved selectivity over Mg(II) and Ca(II) in biological studies (Katoh, Harada, & Saito, 2006).

  • Stereochemistry Studies : Derivatives like 4-norpyridoxine are useful in studying the stereochemistry of isomeric adducts in organic compounds (Chekhun et al., 1974).

  • Retinoprotective Effects : Compounds like 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrate potential retinoprotective effects and help prevent ischemic injuries in retinal ischemia-reperfusion models (Peresypkina et al., 2020).

  • Blue Fluorescence Compounds : The synthesis of derivatives like 5-methoxy-2-[(E)-( 6-methylpyridin-2-ylimino) methyl]phenol is used to study new compounds with blue fluorescence (Linsha, 2015).

  • Corrosion Resistance : In metallurgy, derivatives such as 2-amino-4-methylpyridine enhance the corrosion resistance of mild steel in acidic solutions (Mert et al., 2014).

Safety And Hazards

The safety information for 4-Hydroxy-2-methylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and wearing protective equipment .

properties

IUPAC Name

2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDSIZCJICMHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171858
Record name 2-Methyl-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylpyridine

CAS RN

18615-86-6
Record name 2-Methyl-4-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018615866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
9
Citations
HN Bojarska‐Dahlig - … des Travaux Chimiques des Pays‐Bas, 1959 - Wiley Online Library
… residue: 2 g (70 yo) of 4-hydroxy-2-methylpyridine-N-oxide semihydrochloride was obtained. The … with a specimen of 4-hydroxy-2-methylpyridine-N-oxide semi-hydrochloride prepared …
Number of citations: 8 onlinelibrary.wiley.com
M Svensson, LN Lundgren, C Woods, J Fatehi… - Phytochemistry, 2001 - Elsevier
… Compound 6 was identified as the pyridone form of 4-hydroxy-2-methylpyridine. The molecular formula was determined as C 6 H 7 NO from HR-EIMS ([M + ] m/z 109.0527), and the 1 H …
Number of citations: 16 www.sciencedirect.com
T KITAGAWA - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
Photometric titration for 5-substituted 4-hydroxy-2-methylpyrimidine and its methyl derivatives was performed in n-BuOH. An equation for the titration was derived in consideration of ion …
Number of citations: 2 www.jstage.jst.go.jp
北川隆康 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
Photometric titration for 5-substituted 4-hydroxy-2-methylpyrimidine and its methyl derivatives was performed in n-BuOH. An equation for the titration was derived in consideration of ion …
Number of citations: 2 jlc.jst.go.jp
J Morris - 1995 - search.proquest.com
The Wet Air Oxidation process has considerable attractions for the disposal of toxic organic wastes. In this thesis, a fundamental study is made of the mechanism of oxidation under wet …
Number of citations: 1 search.proquest.com
CM Johnson, TW Linsky, DW Yoon… - Journal of the …, 2011 - ACS Publications
In an effort to develop novel covalent modifiers of dimethylarginine dimethylaminohydrolase (DDAH) that are useful for biological applications, a set of “fragment”-sized inhibitors that …
Number of citations: 38 pubs.acs.org
CJ Coles - 1970 - wrap.warwick.ac.uk
The chemical similarities and contrasting biochemical properties of piericidin A and ubiquinone are presented and discussed. The former, a penta-substituted pyridine and a metabolite …
Number of citations: 2 wrap.warwick.ac.uk
YS Tsizin, IV Persianova, MV Rubtsov - Chemistry of Heterocyclic …, 1969 - Springer
… 4-Hydroxy-2-methylpyridine-5,6-dicarboxylic acid. A) To 0.70 g (2.2 mM) of Ill (or the equivalent amount of IV) in a solution of 0.4 g of sodium bicarbonate in 20 ml of water was added …
Number of citations: 2 link.springer.com
DC Priest - 1961 - search.proquest.com
The author wishes to extend his sincere appreciation to Drs. RL McKee, JF llkkS and G, M, Reilley for advice and direction during the course of this investigation. Sincere appreciation is …
Number of citations: 0 search.proquest.com

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